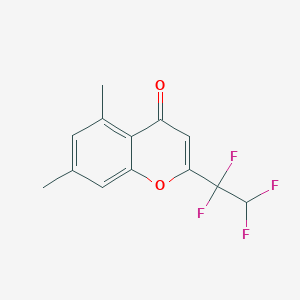
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to scavenge reactive oxygen species and inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is its ease of synthesis and availability. It can be synthesized in relatively high yields using simple reaction conditions. However, one of the limitations is its low solubility in aqueous solutions, which may limit its application in certain biological assays.
Future Directions
There are several future directions for the research on 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one. One potential direction is the development of more efficient synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in bioimaging and materials science.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and availability, as well as its biological activities, make it a promising candidate for further investigation. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one involves the condensation of 4-hydroxycoumarin with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of functional materials.
properties
IUPAC Name |
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4O2/c1-6-3-7(2)11-8(18)5-10(19-9(11)4-6)13(16,17)12(14)15/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPOHFCKNIGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(C(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)
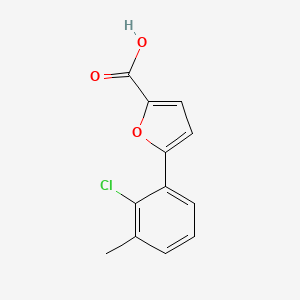
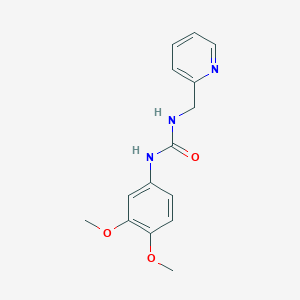
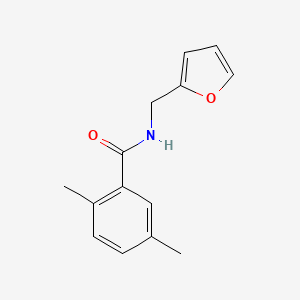
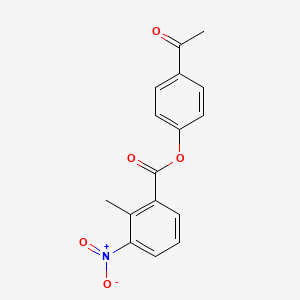
![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)

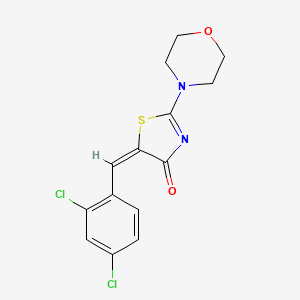


![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)